molecular formula C9H13N3O B15319699 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B15319699
M. Wt: 179.22 g/mol
InChI Key: DCXSASGOFIVZCG-UHFFFAOYSA-N
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Description

5-(7-Azabicyclo[221]heptan-2-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the formation of the bicyclic 7-azabicyclo[2.2.1]heptane core. This can be achieved through intramolecular cyclization reactions, often using reagents like sodium hydride (NaH) and various halogenated intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as palladium-catalyzed reactions and controlled bridge-opening methods are employed to achieve the desired structure.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in drug development.

Industry: Its unique structure makes it valuable in material science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or chemical reactivity.

Comparison with Similar Compounds

  • 7-Azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups and substituents.

  • Oxadiazoles: Other oxadiazole derivatives with different substituents and core structures.

Uniqueness: 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole stands out due to its specific combination of the bicyclic 7-azabicyclo[2.2.1]heptane core and the oxadiazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6/h6-8,11H,2-4H2,1H3

InChI Key

DCXSASGOFIVZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CC3CCC2N3

Origin of Product

United States

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